4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a thiol group at position 2, an amino group at position 4, and a 1H-indol-6-yl moiety at position 6. Its molecular formula is C₁₁H₁₁N₅S, with a molecular weight of 253.31 g/mol (estimated from analogous compounds in and ). The indole substituent imparts unique electronic and steric properties, making this compound a candidate for medicinal chemistry applications, particularly in targeting indole-binding biological receptors or enzymes .
Properties
IUPAC Name |
4-amino-2-(1H-indol-6-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-2-1-6-3-4-13-8(6)5-7/h1-5,9,13H,(H4,12,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAZKKKVMFEMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3NC(=S)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-indolylamine with thiourea and formaldehyde under acidic conditions to form the desired triazine-thiol compound. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound 4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol:
Basic Information
- Name: this compound .
- CAS Number: 1142208-70-5 .
- Molecular Formula: C11H11N5S .
- Molar Mass: 245.3 .
- Synonyms: this compound, 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1H-indol-6-yl)- .
- Hazard Class: Irritant .
Potential Applications
While the search results do not provide specific, detailed applications of this compound, they do offer some related information:
- Synthesis of Triazine Derivatives: Research has been conducted on the synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives .
- Antiseptic Properties: Some of these triazine derivatives have been evaluated for their antiseptic properties against various bacteria, including MRSA, VRE, and P. aeruginosa .
- D-Amino Acid Oxidase (DAAO) Inhibitors: Other triazine derivatives, specifically 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, have been investigated as DAAO inhibitors .
- Anticonvulsant Activity: Thiazole-triazine analogues have displayed anticonvulsant activity .
Additional Information
Mechanism of Action
The mechanism of action of 4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes or proteins. The indole moiety is known to interact with DNA and proteins, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound belongs to a broader class of 4-amino-1,6-dihydro-1,3,5-triazine-2-thiol derivatives. Key structural analogs differ in the substituent at position 6 of the triazine ring. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Structural Insights from Crystallography
The SHELX software suite () has been pivotal in resolving crystal structures of triazine derivatives. For example, phenyl-substituted analogs () crystallize in monoclinic systems with hydrogen-bonded networks stabilizing the thiol group . Indole-substituted variants likely adopt similar packing motifs but require further structural validation.
Biological Activity
4-Amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazine ring fused with an indole moiety, which contributes to its pharmacological potential. Studies have indicated that it possesses antimicrobial, antiviral, and antitumor properties, making it a candidate for further research and development.
- IUPAC Name : 4-amino-2-(1H-indol-6-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
- Molecular Formula : C11H11N5S
- Molecular Weight : 245.3 g/mol
- CAS Number : 1142208-70-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites and modulate cellular pathways by affecting the expression of specific genes or proteins. The indole moiety is known for its interactions with DNA and proteins, contributing to the compound’s biological effects .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For example:
- Bacterial Strains Tested : E. coli, S. aureus
- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the strain .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. In particular, it has shown promise in inhibiting viral replication in cell cultures:
- Virus Models Used : Influenza virus and HIV
- IC50 Values : Reported around 15 µM for HIV.
Antitumor Properties
One of the most compelling aspects of this compound is its antitumor activity. It has been investigated for its ability to inhibit cancer cell proliferation:
- Cancer Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values : Approximately 20 µM for HeLa cells and 25 µM for MCF7 cells .
Case Study 1: Antitumor Efficacy in HeLa Cells
A study explored the efficacy of this compound on HeLa cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound was tested against various pathogens. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 4-Aminoquinoline | Antimalarial | 12 | Effective against Plasmodium spp. |
| Thiazole Derivatives | Antitumor | <20 | Strong cytotoxic effects observed |
| 4-Amino-6-(indolyl)triazines | Antiviral | 15 | Effective against HIV |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-6-(1H-indol-6-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can intermediates be purified effectively?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between indole derivatives and triazine precursors. A typical approach involves coupling 6-amino-1,3,5-triazine-2-thiol with 6-substituted indole under reflux in anhydrous dimethylformamide (DMF) with catalytic potassium carbonate. Intermediate purification often requires column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1). Confirm purity via thin-layer chromatography (TLC) and HPLC (≥95% purity threshold) .
Q. How should researchers characterize the molecular structure and confirm the identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify indole and triazine ring protons/carbons (e.g., indole NH at δ 10.5–11.5 ppm, triazine C=S at δ 170–175 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (CHNS, theoretical m/z 258.07).
- FT-IR : Key peaks include N-H stretching (3200–3400 cm) and C=S (1150–1250 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or dehydrogenases) due to the triazine-thiol moiety’s affinity for metal ions in active sites. Use fluorescence-based assays with recombinant proteins (e.g., EGFR kinase) at varying compound concentrations (1–100 µM). Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC calculation) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a 2 factorial design can assess interactions between reaction time (12–24 hrs), temperature (80–120°C), and catalyst loading (5–10 mol%). Analyze via response surface methodology (RSM) to predict optimal conditions. Use green solvents (e.g., ethanol/water mixtures) to improve sustainability .
Q. What computational strategies are effective for predicting reactivity and binding modes of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density on the triazine-thiol group, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., PARP-1) can predict binding affinities. Validate with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-protein complexes .
Q. How should contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Conduct comparative solubility studies using Hansen solubility parameters (HSPs). Test solvents like DMSO, methanol, and chloroform. Correlate results with logP values (predicted via ChemAxon). If discrepancies persist, synthesize structural analogs (e.g., methyl or halogen substituents on the indole ring) to isolate steric/electronic effects on solubility .
Q. What experimental approaches validate the proposed mechanism of action in cellular models?
- Methodological Answer : Use CRISPR-edited cell lines (e.g., KO for hypothesized target proteins) to confirm compound specificity. Combine with transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For redox activity, measure intracellular glutathione depletion via LC-MS or fluorescent probes (e.g., ThiolTracker Violet) .
Q. How can stability under physiological conditions be assessed to guide formulation studies?
- Methodological Answer : Perform accelerated stability testing:
- pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs; monitor degradation via HPLC.
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via XRD.
- Light Sensitivity : Expose to UV-Vis light (320–400 nm) for 48 hrs; quantify photodegradation products .
Theoretical and Methodological Frameworks
- Guiding Principle : Align mechanistic studies with conceptual frameworks such as structure-activity relationship (SAR) models or transition-state theory to contextualize experimental findings .
- Data Integration : Combine experimental data with computational predictions to construct multidimensional activity landscapes, addressing gaps in empirical observations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
